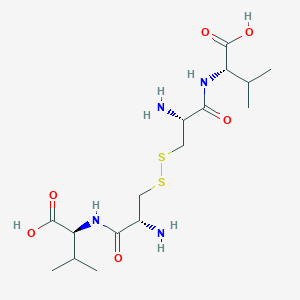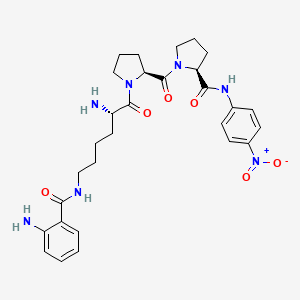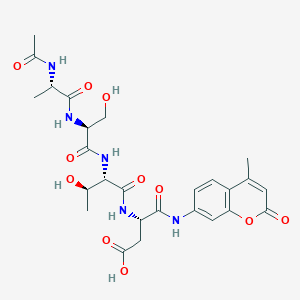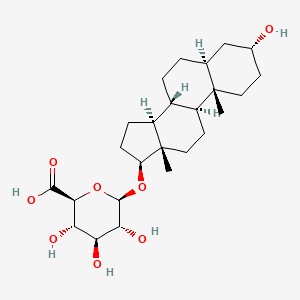
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde
Übersicht
Beschreibung
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde (2M4TFA) is a fluorinated aldehyde derivative of nicotinic acid, and is a useful reagent for a variety of applications in organic synthesis. It is a versatile and effective reagent for the synthesis of a variety of compounds, including those with medicinal, pharmaceutical and bioactive properties. The synthesis of 2M4TFA has been well established, and its use in the synthesis of a variety of compounds has been described in the literature.
Wirkmechanismus
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is an aldehyde, and its mechanism of action is based on its ability to form covalent bonds with nucleophiles, such as amino acids, proteins, and other molecules. The reaction of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde with nucleophiles results in the formation of aldehyde derivatives, which can be further modified to form a variety of compounds with desired properties.
Biochemische Und Physiologische Effekte
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde can inhibit the activity of certain enzymes, such as cytochrome P450, and can also inhibit the activity of certain receptor proteins. In addition, 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde has been shown to have antioxidant activity, and may have potential therapeutic applications in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is a versatile and effective reagent for a variety of organic synthesis applications, and has been used in a variety of lab experiments. Its advantages include its low cost, availability, and ease of use. However, it is important to note that 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is a highly reactive compound, and it is important to use appropriate safety precautions when handling it. Additionally, it is important to note that 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is a volatile compound, and it is important to ensure that it is stored in an appropriate container and that adequate ventilation is provided.
Zukünftige Richtungen
The use of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde in the synthesis of novel compounds with medicinal, pharmaceutical and bioactive properties has been well established, and there are numerous potential future directions for its use. These include the synthesis of compounds with potential therapeutic applications, such as inhibitors of protein-protein interactions and agonists of G-protein coupled receptors. Additionally, further research into the biochemical and physiological effects of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is warranted, as this could lead to the development of potential therapeutics for the treatment of certain diseases. Finally, further research into the safety and efficacy of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde in lab experiments is also warranted, as this could lead to improved safety protocols and improved outcomes from lab experiments.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde has been used in a variety of scientific research applications, including the synthesis of novel compounds with medicinal, pharmaceutical and bioactive properties. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and small molecules. It has also been used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of protein-protein interactions and agonists of G-protein coupled receptors.
Eigenschaften
IUPAC Name |
2-methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-5(4-13)6(2-3-12-7)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTIZBXJOQZPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1447222.png)




![Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1447228.png)







![2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B1447243.png)